(5-Aminopyrimidin-4-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(5-aminopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2,6H2 |
InChI Key |
ISLUHTHSEVYAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Aminopyrimidin 4 Yl Methanol and Its Analogues
Conventional and Modern Strategies for Pyrimidine (B1678525) Ring Construction
The construction of the pyrimidine core can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and cascade approaches. These methods offer diverse pathways to access a wide array of substituted pyrimidines.
Cyclocondensation Reactions
Cyclocondensation reactions are a fundamental approach to pyrimidine synthesis, typically involving the formation of the heterocyclic ring from acyclic precursors.
A well-established and widely used method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with N,N-binucleophilic reagents like amidines. mdpi.comnih.gov This reaction is versatile, allowing for the use of various ketones and β-keto esters to produce a range of substituted pyrimidines. mdpi.com The general mechanism involves the reaction of the dicarbonyl compound with a binucleophile, leading to the formation of the six-membered pyrimidine ring. Guanidine (B92328) and thiourea (B124793) are also common N,N-binucleophiles used in these reactions due to their high reactivity, which facilitates the formation of nitrogen-containing heterocyclic systems. mdpi.com
| Reagent Type | Examples | Product |
| 1,3-Dicarbonyl Compound | Acetylacetone, Ethyl acetoacetate, various β-keto esters | Substituted Pyrimidines |
| N,N-Binucleophilic Reagent | Amidines, Guanidine, Thiourea | Substituted Pyrimidines |
This table summarizes common reactants in the Pinner synthesis for pyrimidine derivatives.
Modifications to the classical Pinner synthesis continue to be developed to improve yields and expand the substrate scope. mdpi.com
Chalcones, or α,β-unsaturated ketones, serve as valuable precursors for the synthesis of various heterocyclic compounds, including pyrimidines. derpharmachemica.comijper.org These compounds can be cyclized with reagents like urea, thiourea, or guanidine hydrochloride to form pyrimidine analogues. derpharmachemica.comnih.gov The synthesis of chalcones themselves is typically achieved through the Claisen-Schmidt condensation of an aldehyde and a ketone. ijper.org The resulting pyrimidine derivatives from chalcones have shown a range of biological activities. derpharmachemica.com The reaction of chalcones with guanidine, for instance, leads to the formation of aminopyrimidines. nih.gov
| Chalcone (B49325) Precursor | Cyclizing Reagent | Resulting Heterocycle |
| (E)-1,3-diaryl-2-propen-1-one | Urea | Dihydropyrimidinone |
| (E)-1,3-diaryl-2-propen-1-one | Thiourea | Dihydropyrimidinethione |
| (E)-1,3-diaryl-2-propen-1-one | Guanidine hydrochloride | 2-Aminopyrimidine (B69317) |
This table illustrates the synthesis of different pyrimidine derivatives from chalcone precursors.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. acs.orgacs.org This approach is advantageous for creating libraries of diverse compounds with high atom economy and reduced waste. acs.orgnih.gov Several MCRs have been developed for the synthesis of pyrimidines. For example, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, yielding highly and unsymmetrically substituted pyrimidines. acs.orgnih.gov Another approach involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole, which can then be further reacted to produce pyrrolo[3,4-b]pyridin-5-ones. nih.gov MCRs often proceed through a series of condensation and dehydrogenation steps to achieve the final product. acs.orgnih.gov The use of catalysts, such as zirconium, titanium, or iron, can facilitate these reactions and provide access to polysubstituted pyrimidines in a one-pot fashion. mdpi.comthieme-connect.comorganic-chemistry.org
Regioselective Synthetic Techniques
Regioselectivity, the control of the position of substituents on the pyrimidine ring, is crucial for synthesizing specific isomers with desired biological activities. Nucleophilic substitution reactions on halopyrimidines are a common method to introduce various functional groups. researchgate.net For instance, the C-4 position of halopyrimidines is generally more reactive towards nucleophilic attack than the C-2 position. researchgate.net Microwave-assisted, three-component reactions of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils have been shown to produce regioselective pyrimidine-fused tetrahydropyridines. nih.gov Furthermore, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity in producing unsymmetrically decorated pyrimidines. acs.orgnih.gov
Cascade and Tandem Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single reaction vessel without the addition of new reagents. wikipedia.org These reactions are highly efficient for building complex molecular architectures. wikipedia.org In pyrimidine synthesis, cascade reactions can involve a sequence of events such as aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration. organic-chemistry.org Copper-catalyzed tandem reactions have been utilized to synthesize sulfonamide pyrimidine derivatives with high yields. mdpi.com These complex transformations often involve multiple bond-forming events in a single, efficient process. mdpi.comresearchgate.net
Green Chemistry Principles in the Synthesis of (5-Aminopyrimidin-4-yl)methanol Derivatives
The integration of green chemistry principles into the synthesis of pyrimidine derivatives is driven by the need for more environmentally benign and efficient chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Conditions
Solvent-free reactions, or solid-phase reactions, represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. This approach not only reduces environmental pollution but can also lead to improved reaction rates, higher yields, and simpler work-up procedures.
In the synthesis of aminopyrimidine derivatives, solvent-free conditions have been successfully employed. For instance, 2-aminopyrimidine derivatives have been synthesized by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines and triethylamine (B128534) at 80–90 °C without any solvent. mdpi.com This method has proven effective for producing a range of substituted aminopyrimidines in good to excellent yields. mdpi.comnih.gov Another example involves the multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and primary amines under solvent-free conditions to produce 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com This method is notable for its short reaction times and good yields. mdpi.com
The use of a graphite (B72142) oxide carbocatalyst has also enabled the solvent-free synthesis of biologically active pyrimidine derivatives. acs.orgacs.org This heterogeneous catalyst facilitates the reaction, and because it is in a different phase from the reaction mixture, it can be easily recovered and reused, further enhancing the sustainability of the process. acs.orgacs.org The benefits of this approach include high atom economy, low catalyst loading, and mild reaction conditions. acs.orgacs.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-amino-4,6-dichloropyrimidine, substituted amine, triethylamine | 80-90 °C, solvent-free | 2-aminopyrimidine derivatives | Good to excellent | mdpi.com |
| 2-aminopyridines, triethyl orthoformate, primary amines | 100 °C, 3h, solvent-free | 4-substituted aminopyrido[2,3-d]pyrimidines | 61-85 | mdpi.com |
| Aromatic aldehydes, 1,3-dimethylbarbituric acid, malononitrile (B47326) | ZnO nano-powders, solvent-free | Pyrano[2,3-d]pyrimidines | Good to excellent | researchgate.net |
| Substituted guanidines, β-diketones | Microwave, solvent- and catalyst-free | 2-(substituted amino)pyrimidines | Not specified | oup.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. rsc.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, and frequently lead to higher product yields and purity. rsc.orgnanobioletters.comnanobioletters.com
This technology has been widely applied to the synthesis of pyrimidine derivatives. For example, a one-pot, two-step synthesis of 2-(substituted amino)pyrimidines has been developed under solvent- and catalyst-free microwave conditions. oup.com This protocol involves the initial synthesis of substituted guanidines from (S)-methylisothiourea sulfate (B86663) and various amines, followed by condensation with β-dicarbonyls, all within a single reaction vessel under microwave irradiation. oup.com The synthesis of aminophosphonic derivatives has also been achieved via a microwave-assisted Kabachnik-Fields reaction without a catalyst. nih.gov
In another application, unique pyrimidine-anchored derivatives have been synthesized using microwave irradiation, and these compounds were subsequently evaluated for their biological activities. nih.gov The synthesis of 5-aminopyrazol-4-yl ketones, which are precursors to certain inhibitors, has also been efficiently achieved using microwave heating. nih.gov Comparative studies have often shown that microwave-assisted methods are superior to conventional heating in terms of both reaction time and yield. dntb.gov.ua
| Reactants | Conditions | Product | Yield (%) | Reaction Time | Reference |
| Substituted acetophenones, aromatic aldehydes, guanidine nitrate, uracil (B121893) | Microwave irradiation | Substituted aminopyrimidines | 33-62 | Not specified | nanobioletters.comnanobioletters.com |
| (S)-methylisothiourea salt, amines, β-diketones | Microwave, solvent-free | 2-(substituted amino)pyrimidines | Not specified | 18 min (first step) | oup.com |
| Aldehydes, amines, diphenyl phosphite | Microwave, 80 °C, ethanol | α-Aminophosphonates | Not specified | 10 min | nih.gov |
| β-ketonitriles, N,N'-diphenylformamidine, hydrazine | Microwave dielectric heating | 5-Aminopyrazol-4-yl ketones | Not specified | Rapid | nih.gov |
| 6-methylisocytosine, α-bromoacetophenones | Microwave, 160 °C | 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | High | 20-40 min | rsc.org |
Ultrasound-Assisted Synthesis
Ultrasound irradiation, or sonochemistry, provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields. nih.govnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can accelerate chemical transformations. beilstein-archives.org
The application of ultrasound in the synthesis of pyrimidines and their fused derivatives has been extensively reviewed. nih.govnih.gov It has been shown to be a powerful tool, with a significant increase in publications in this area over the last decade. nih.gov One-pot multicomponent methods under ultrasonic irradiation have been developed for the synthesis of highly functionalized pyrimidine derivatives in excellent yields at room temperature. nih.gov
For instance, the synthesis of indolin-2-ones coupled to 2-amino pyrimidines was achieved in a multistep reaction where ultrasound was used in the condensation and cyclocondensation steps, resulting in high yields and short reaction times. nih.gov Comparative studies have demonstrated that ultrasound-assisted synthesis can be significantly faster and provide higher yields than conventional heating methods. nih.gov For example, the synthesis of certain dihydropyrimidine-2(1H)-thiones was over ten times faster with ultrasound compared to an oil bath. nih.gov
| Reactants | Conditions | Product | Yield (%) | Reaction Time | Reference |
| Aromatic aldehyde, thiourea, acetoacetanilide | Ultrasound, NaOH, room temperature | Functionalized pyrimidine derivatives | Excellent | Short | nih.gov |
| 4-chloroacetophenone, aryl aldehydes, guanidine, indoline-2,3-dione | Ultrasound, KOH/AcOH, EtOH | Indolin-2-ones coupled to 2-amino pyrimidines | 80-94 | 15-60 min (per step) | nih.gov |
| Chalcones, thiourea | Ultrasound | 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones | 80-92 | 0.4-0.5 h | nih.gov |
| Aromatic aldehydes, urea/thiourea, ethyl acetoacetate | Ultrasound | 5-carbonitrile-functionalized tetrahydropyrimidines | High | Reduced | orientjchem.org |
Biocatalysis and Enzymatic Approaches in Pyrimidine Synthesis
Biocatalysis, the use of natural catalysts like enzymes, offers a highly efficient and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, and their high specificity (chemo-, regio-, and stereoselectivity) can lead to the formation of pure products with minimal byproducts. nih.gov
In the context of pyrimidine synthesis, enzymes from the purine (B94841) and pyrimidine salvage pathways are particularly valuable. nih.gov These pathways are responsible for scavenging and recycling nucleobases and nucleosides. Enzymes such as nucleoside phosphorylases, nucleoside kinases, 2'-deoxyribosyltransferases, phosphoribosyl transferases, and deaminases have been successfully used as biocatalysts in the production of various nucleobase, nucleoside, and nucleotide analogs. nih.gov
The de novo synthesis of pyrimidines in biological systems involves a series of enzymatic steps, starting with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.comwikipedia.orgyoutube.comyoutube.com This is followed by a series of reactions catalyzed by enzymes like aspartate transcarbamoylase and dihydroorotase to form the pyrimidine ring. wikipedia.orgyoutube.com While the direct use of these entire pathways for the synthesis of this compound is not explicitly detailed, the principles and the individual enzymes offer significant potential for developing biocatalytic routes to this compound and its derivatives. The use of enzymes from thermophiles, which are stable at high temperatures, is also gaining traction for industrial biocatalysis. nih.gov
| Enzyme Class | Role in Pyrimidine Metabolism | Potential Application in Synthesis | Reference |
| Carbamoyl phosphate synthetase II (CPS II) | Catalyzes the first committed step in de novo synthesis | Formation of key precursors | creative-proteomics.comwikipedia.org |
| Aspartate transcarbamoylase | Involved in the formation of the pyrimidine ring | Construction of the core pyrimidine structure | wikipedia.orgyoutube.com |
| Dihydroorotase | Catalyzes ring closure and dehydration | Formation of the heterocyclic ring | wikipedia.org |
| Nucleoside phosphorylases | Cleavage and formation of glycosidic bonds | Synthesis of nucleoside analogs | nih.gov |
| Deaminases | Removal of amino groups | Modification of pyrimidine bases | nih.gov |
Development of Metal-Free and Reusable Catalyst Systems
The development of metal-free and reusable catalysts is a key area of green chemistry, aimed at reducing reliance on expensive and potentially toxic heavy metals and simplifying product purification. acs.orgacs.org
A notable example in pyrimidine synthesis is the use of graphite oxide as a green, metal-free carbocatalyst. acs.orgacs.org This material has been successfully used for the synthesis of biologically active pyrimidine derivatives under solvent-free conditions. acs.orgacs.org Being a heterogeneous catalyst, graphite oxide can be easily separated from the reaction mixture and reused for multiple consecutive runs without a significant loss of activity, which enhances the sustainability of the process. acs.orgacs.org This methodology offers several advantages, including high atom economy, low catalyst loading, and mild reaction conditions. acs.orgacs.org
Other metal-free approaches include the use of K₂S₂O₈ for the synthesis of 3-trifluoromethyl pyrimidines, which avoids the need for a transition metal catalyst. mdpi.com Additionally, a metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones has been developed, providing an effective strategy for creating diverse pyrimidine structures. rsc.org Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines has also been reported, highlighting a move towards more sustainable methods for creating complex organoboron compounds. rsc.org
| Catalyst System | Reaction Type | Advantages | Reference |
| Graphite Oxide | Multicomponent synthesis of pyrimidine derivatives | Metal-free, reusable, solvent-free conditions, high atom economy | acs.orgacs.org |
| K₂S₂O₈ | Synthesis of 3-trifluoromethyl pyrimidines | Transition metal-free | mdpi.com |
| None (Base-mediated) | Cascade synthesis of unsymmetrical 2-aminopyrimidines | Metal-free, convenient | rsc.org |
| None (Reagent-directed) | C–H borylation of 2-pyrimidylanilines | Metal-free, robust | rsc.org |
Applications of Flow Chemistry in Pyrimidine Derivatives Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. researchgate.netmdpi.com These include precise control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and ease of scalability. mdpi.comacs.org
This technology has been successfully applied to the synthesis of pyrimidine derivatives. For example, a flow chemistry method was used to convert aniline (B41778) derivatives to aryl azides, which were then cyclized with propargyl alcohol to produce 1,2,3-triazole alcohols. These intermediates were subsequently used in an SNAr etherification of 2-chloropyrimidine (B141910) to yield the final products. nih.gov Fused pyrimidinones (B12756618) have also been synthesized using continuous-flow retro-Diels-Alder reactions, with the ability to rapidly screen conditions and achieve higher yields compared to batch reactions. researchgate.net
The synthesis of pyrazolopyrimidinone (B8486647) derivatives has been achieved in a flow process by passing a solution of the starting materials through a sulfonated graphene oxide catalyst at elevated temperatures. mdpi.com This approach significantly reduced the reaction time from 9 hours in batch to just 16 minutes in flow, while maintaining similar yields. mdpi.com These examples demonstrate the potential of flow chemistry to create more efficient, sustainable, and scalable processes for the synthesis of this compound and its analogues.
| Reaction | Flow Conditions | Advantages | Reference |
| Synthesis of pyrimidine-triazole ethers | Multi-step flow synthesis | Controlled, efficient | nih.gov |
| Retro-Diels-Alder for fused pyrimidinones | Continuous-flow, high pressure and temperature | Rapid screening, higher yields | researchgate.net |
| Synthesis of pyrazolopyrimidinones | Sulphonated graphene oxide catalyst, 120 °C | Drastically reduced reaction time (9h to 16 min) | mdpi.com |
| Claisen condensation for pyrimidine precursors | Superheating in a PFA reactor coil | Faster reaction, higher yield | acs.org |
Synthesis of Specific this compound Analogues and Pyrimidine-Fused Systems
The unique arrangement of functional groups in this compound, featuring a nucleophilic amino group ortho to a hydroxymethyl group, provides a synthetically rich platform for the construction of various fused heterocyclic systems.
Synthesis of Pyridopyrimidine Derivatives
The synthesis of pyridopyrimidine derivatives from aminopyrimidine precursors is a well-established strategy. A particularly effective method for constructing the pyrido[2,3-d]pyrimidine (B1209978) core involves the Friedländer annulation. This reaction typically utilizes an o-aminoaryl aldehyde and a compound containing an active methylene (B1212753) group.
In the context of this compound, a preliminary oxidation of the hydroxymethyl group to the corresponding aldehyde is necessary. This transformation yields 4-aminopyrimidine-5-carbaldehyde, a key intermediate for the Friedländer synthesis. nih.govdrugbank.com The reaction of this aldehyde with various ketones containing an α-methylene group, such as acetophenones, in the presence of a catalyst like boron trifluoride etherate (BF₃·OEt₂), leads to the formation of 7-arylpyrido[2,3-d]pyrimidines. nih.govdrugbank.com This method is advantageous due to its often solvent-free conditions and relatively short reaction times. nih.govdrugbank.com
The general reaction scheme is as follows:
Step 1: Oxidation this compound is oxidized to 4-aminopyrimidine-5-carbaldehyde.
Step 2: Friedländer Annulation The resulting aldehyde is condensed with a ketone to form the pyridopyrimidine ring system.
| Reactant 1 (Pyrimidine) | Reactant 2 (Ketone) | Catalyst/Conditions | Product (Pyridopyrimidine) |
| 4-Aminopyrimidine-5-carbaldehyde | Acetophenone | BF₃·OEt₂, heat | 7-Phenylpyrido[2,3-d]pyrimidine |
| 4-Aminopyrimidine-5-carbaldehyde | Substituted Acetophenones | BF₃·OEt₂, heat | 7-Arylpyrido[2,3-d]pyrimidines |
This table is based on the general Friedländer synthesis methodology described for 4-aminopyrimidine-5-carbaldehydes. nih.govdrugbank.com
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidines represent another important class of fused heterocycles. A common and versatile method for their synthesis is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. While this compound itself is a 4-aminopyrimidine (B60600), its isomers or related aminopyrimidines can be employed in these reactions.
For instance, a 2-aminopyrimidine derivative can be reacted with an α-bromoketone to yield the corresponding imidazo[1,2-a]pyrimidine. The reaction proceeds through initial N-alkylation of the endocyclic nitrogen of the pyrimidine ring, followed by intramolecular cyclization and dehydration. Variations of this method include three-component reactions of an aldehyde, 2-aminopyrimidine, and other reagents under various catalytic conditions.
| 2-Aminopyrimidine Derivative | α-Haloketone | Reaction Type | Product |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Chichibabin reaction | 2-Phenylimidazo[1,2-a]pyrimidine |
| 2-Aminopyrimidine | Various α-bromoketones | Chichibabin-type synthesis | Substituted Imidazo[1,2-a]pyrimidines |
This table illustrates the general Chichibabin reaction for the synthesis of imidazo[1,2-a]pyrimidines.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are significant structural motifs in medicinal chemistry. Their synthesis often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core.
One effective strategy starts with a 4-aminopyrimidine derivative that is first halogenated, typically iodinated at the 5-position using N-iodosuccinimide (NIS). The resulting 4-amino-5-iodopyrimidine can then undergo a Sonogashira coupling with a terminal alkyne. The product of this coupling is subsequently subjected to a cyclization reaction, often catalyzed by a base or a transition metal, to form the pyrrolo[2,3-d]pyrimidine ring system.
Alternatively, a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to introduce an aryl or vinyl group at the 5-position, which can then be further manipulated and cyclized to form the pyrrole ring.
A notable method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters under solvent- and catalyst-free conditions to yield 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones. nih.gov
| Pyrimidine Precursor | Reaction Sequence | Key Intermediates | Product |
| 4-Aminopyrimidine | 1. Iodination (NIS) 2. Sonogashira coupling 3. Cyclization | 4-Amino-5-iodopyrimidine, 4-Amino-5-alkynylpyrimidine | Substituted Pyrrolo[2,3-d]pyrimidine |
| 2-Amino-1H-pyrrole-3-carboxamides | Cyclocondensation with triethyl orthoesters | Not applicable | 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones |
This table outlines common strategies for the synthesis of the pyrrolo[2,3-d]pyrimidine core. nih.gov
Specific Functionalization Strategies for this compound
The functional groups of this compound, the primary amino group and the primary hydroxyl group, offer multiple avenues for selective modification.
Oxidation of the Hydroxymethyl Group: As previously mentioned, the primary alcohol can be selectively oxidized to an aldehyde, 4-aminopyrimidine-5-carbaldehyde. This transformation is a crucial first step for subsequent reactions like the Friedländer synthesis of pyridopyrimidines. nih.govdrugbank.com Common oxidizing agents for such transformations include manganese dioxide (MnO₂) or Dess-Martin periodinane.
Acylation Reactions: The presence of both an amino and a hydroxyl group raises the question of chemoselectivity in acylation reactions. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under standard conditions (e.g., using an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base). To achieve selective O-acylation, protection of the amino group may be necessary. Alternatively, specific catalytic systems that favor O-acylation could be employed, though literature on this specific substrate is scarce.
Etherification of the Hydroxymethyl Group: The hydroxyl group can be converted into an ether linkage via Williamson ether synthesis. This would typically involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. Care must be taken to avoid competing N-alkylation of the amino group.
| Functionalization Strategy | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |
| Oxidation | MnO₂ or Dess-Martin periodinane | Aldehyde (-CHO) | Cyclocondensations (e.g., Friedländer) |
| N-Acylation | Acyl chloride, pyridine (B92270) | Amide (-NHCOR) | Modification of the amide, directing group effects |
| O-Etherification | 1. NaH 2. Alkyl halide | Ether (-CH₂OR) | Cleavage of the ether, introduction of functionalities on R |
This table presents plausible functionalization strategies for this compound based on general organic chemistry principles.
Chemical Reactivity and Transformation Mechanisms of 5 Aminopyrimidin 4 Yl Methanol
Reactivity Profile of the Pyrimidine (B1678525) Core in (5-Aminopyrimidin-4-yl)methanol
The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic attack unless activated by electron-donating groups. In this compound, the C5-amino group and the C4-hydroxymethyl group both act as activating groups, increasing the electron density of the ring and making it more amenable to electrophilic substitution. However, the nitrogen atoms in the pyrimidine ring are basic and can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophiles.
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility. Nucleophilic substitution can occur at various positions, often leading to the displacement of a suitable leaving group or through an addition-elimination mechanism. For instance, related 4-chloropyrimidines readily undergo nucleophilic substitution. researchgate.net The presence of the amino group at the 5-position can modulate the reactivity of the pyrimidine core towards nucleophiles.
Quaternization of one of the ring nitrogens significantly enhances the reactivity of the pyrimidine ring toward nucleophiles, making it more susceptible to ring-opening and transformation reactions. wur.nl
Reactions Involving the Amino Group (e.g., N-alkylation, condensation)
The exocyclic amino group at the C5 position is a key site for functionalization. It can readily undergo N-alkylation and condensation reactions.
N-Alkylation: The amino group can be alkylated using various alkylating agents. For example, the N-alkylation of aminopyridines, a related class of compounds, can be achieved using alcohols in the presence of a heterogeneous catalyst. google.com Catalytic systems such as Cu-Mo/TiO2 have been shown to be effective for the N-alkylation of amines with alcohols. researchgate.net The use of an electrogenerated acetonitrile (B52724) anion has also been reported for the high-yield alkylation of N-Boc-4-aminopyridine under mild conditions. researchgate.net These methods are, in principle, applicable to this compound.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases or related structures. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For instance, the condensation of aminopyrimidines with β-dicarbonyl compounds or their equivalents is a common strategy for constructing fused pyrimidine derivatives. researchgate.netresearchgate.net The reaction of 5-aminopyrazoles with β-dicarbonyl compounds leads to the formation of pyrazolo[4,5-b]pyridines, illustrating a parallel reactivity pattern. researchgate.net
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group at the C4 position offers another avenue for the chemical modification of this compound.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. These oxidized derivatives are valuable intermediates for further synthetic transformations.
Esterification and Etherification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to form esters. Similarly, etherification with alkyl halides or other electrophiles under basic conditions can yield ethers. These reactions allow for the introduction of a wide variety of functional groups, modifying the steric and electronic properties of the molecule. For example, N-alkylation of amines with 2,5-furandimethanol (B16202) has been achieved using a metal-ligand bifunctional iridium catalyst, showcasing a relevant transformation of a hydroxymethyl group. nih.gov
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound often proceeds through well-defined mechanistic pathways, including nucleophilic attack, cyclization, and rearrangement reactions.
Nucleophilic attack is a predominant mechanism in the reactions of pyrimidine derivatives. In the context of this compound, nucleophiles can attack the pyrimidine ring, leading to substitution or ring transformation. A notable mechanism is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.gov This pathway is particularly relevant for the amination of pyrimidines at positions lacking a good leaving group. The reaction of 2-chloro-4-phenylpyrimidine (B78434) with potassium amide in liquid ammonia, for example, proceeds via the ANRORC mechanism. nih.gov
This compound is a key precursor for the synthesis of purines and other fused heterocyclic systems through cyclization and annulation reactions. The general strategy involves the reaction of the 5-amino group with a one-carbon synthon, followed by intramolecular cyclization involving one of the ring nitrogens.
The biosynthesis of purines provides a conceptual framework for these laboratory syntheses. De novo purine (B94841) biosynthesis starts with the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP), followed by the construction of the purine ring system on this scaffold. news-medical.netnih.govnih.govsemanticscholar.orgyoutube.com In chemical synthesis, a similar stepwise construction can be mimicked. For instance, the reaction of a 4,5-diaminopyrimidine (B145471) with formic acid or other one-carbon sources leads to the formation of the imidazole (B134444) ring of the purine. The intramolecular cyclization of 4-aminobutyric acid derivatives to γ-lactams provides a general example of such intramolecular processes. rsc.org
Under certain conditions, aminopyrimidine derivatives can undergo rearrangement reactions, leading to isomeric products. Two important rearrangements in this context are the Dimroth and Smiles rearrangements.
Dimroth Rearrangement: This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. In the context of aminopyrimidines, it can be triggered by the initial attack of a nucleophile, leading to a ring-opened intermediate that subsequently re-closes in a different orientation. wikipedia.org This has been observed in the ribosylation of 4-aminopyrimidines, where an intermediate iminopyrimidine rearranges to the corresponding N-ribofuranosyl-aminopyrimidine. acs.orgnih.gov The presence of electron-withdrawing groups on the pyrimidine ring can facilitate this rearrangement. acs.orgnih.gov The Dimroth rearrangement has also been studied in other heterocyclic systems, such as 1,2,3-triazoles. rsc.org
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgsynarchive.com In this reaction, a nucleophilic group on a side chain attacks an activated aromatic ring, displacing a linking atom. While less common for simple aminopyrimidines, this rearrangement can occur in suitably substituted derivatives. youtube.com A photochemical variant, the Truce-Smiles rearrangement, has also been developed. youtube.com
C-H Activation Strategies for Pyrimidine Functionalization
Direct carbon-hydrogen (C–H) activation has emerged as a highly efficient and atom-economical strategy in organic synthesis for the construction of complex molecules. researchgate.netbeilstein-journals.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds by directly transforming ubiquitous C–H bonds, thus streamlining synthetic pathways by avoiding traditional pre-functionalization steps. For heterocyclic compounds like pyrimidines, which are core structures in numerous pharmaceuticals and functional materials, C–H activation offers a powerful tool for late-stage functionalization and the rapid generation of molecular diversity. thieme-connect.comthieme-connect.comrsc.org The development of these methodologies, particularly those catalyzed by transition metals, has seen a surge of interest and creativity over the last two decades. thieme-connect.comresearchgate.net
The reactivity of a specific pyrimidine derivative, such as this compound, in C–H activation reactions is governed by the electronic nature of the pyrimidine ring and its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes its C–H bonds generally more susceptible to certain activation pathways. rsc.org The substituents on the this compound core—an amino group at the C5 position and a hydroxymethyl group at the C4 position—play a crucial role in directing the regioselectivity of these transformations. The amino group, being an electron-donating group, can influence the electronic distribution within the ring. Furthermore, both the amino group and the pyrimidine ring nitrogens can act as coordinating or directing groups, guiding the metal catalyst to a specific C–H bond for activation. researchgate.netnih.gov
Transition-metal-catalyzed reactions are the cornerstone of pyrimidine C–H functionalization, with various metals demonstrating unique catalytic activities. researchgate.netacs.org
Transition-Metal-Catalyzed Strategies
Several modes of metal-catalyzed C–H functionalization are applicable to pyrimidines. thieme-connect.com Key approaches include:
Oxidative C–H/C–H coupling between two (hetero)arenes. thieme-connect.com
C–H/C–X coupling of pyrimidines with partners like aryl halides. thieme-connect.com
Direct arylation or alkylation with carboxylic or boronic acids. thieme-connect.com
Palladium, rhodium, copper, and cobalt are among the most utilized metals for these transformations.
Palladium Catalysis: Palladium complexes are widely used for the C–H functionalization of pyrimidines. For example, palladium-catalyzed 5-arylation of 1,3-dimethyluracil (B184088) with aryl bromides has been reported. thieme-connect.com Similarly, a highly regioselective direct C–H alkenylation of uracil (B121893) derivatives can be achieved using ambient air as the oxidant. thieme-connect.com The pyrimidine ring itself can also serve as a directing group. In studies on 4-arylpyrimidines, palladium catalysis enabled the regioselective C–H arylation, iodination, and acetoxylation on the ortho-position of the aryl substituent. acs.org
Copper Catalysis: Copper catalysts, often in conjunction with palladium, are employed in C–H activation. For instance, copper-assisted, ligand-free palladium-catalyzed intermolecular C2–H arylation of quinazolin-4(3H)-ones and pyridopyrimidin-4(3H)-ones with (hetero)aryl iodides has been successfully demonstrated. thieme-connect.com Copper catalysis has also been instrumental in intramolecular C–H amination reactions to form related fused heterocyclic systems like xanthines. thieme-connect.com
Cobalt and Other Metal Catalysis: More recently, first-row transition metals like cobalt have gained attention. Cp*Co(III) catalysts have been used for the trifluoromethylthiolation of aromatic compounds that bear a pyrimidine or pyridine (B92270) directing group. nih.gov This highlights the role of the heterocyclic motif in guiding the reaction to a specific site.
A summary of representative transition-metal-catalyzed C–H functionalization reactions relevant to the pyrimidine core is presented below.
| Reaction Type | Substrate Type | Catalyst/Reagents | Position Functionalized | Reference |
|---|---|---|---|---|
| Oxidative Heteroarylation | Pyrimidine | Pd(OAc)₂, AgOAc, 1,10-phenanthroline | Not specified | thieme-connect.com |
| Alkenylation | Uracil derivatives | Pd(OAc)₂, 3-aminopyridine, O₂ (air) | C5 | thieme-connect.com |
| Arylation | N3-substituted quinazolin-4-ones | Pd(OAc)₂, CuI, PPh₃ | C2 | thieme-connect.com |
| Trifluoromethylthiolation | Aromatics with pyrimidine directing group | Cp*Co(III), AgSCF₃ | ortho- to directing group | nih.gov |
| Arylation/Iodination | 4-Arylpyrimidines | Pd(OAc)₂, K₂CO₃ / NIS | ortho- of aryl group | acs.org |
| Amination | General Pyrimidines | Mechanism-based reagent design | C2 | researchgate.netacs.org |
Site-Selectivity and Directing Group Influence
A significant challenge in C–H functionalization is achieving high regioselectivity. researchgate.net The pyrimidine ring in this compound has C–H bonds at the C2 and C6 positions. The inherent electronic properties of the ring favor nucleophilic attack or deprotonation at the electron-deficient C2, C4, and C6 positions. thieme-connect.com However, the outcome is heavily influenced by the directing ability of existing functional groups.
The amino group at C5 and the pyrimidine nitrogens in this compound can act as Lewis basic sites to coordinate with a transition metal catalyst. This chelation assistance can direct the functionalization to a nearby C–H bond, typically the C6-H. Pyridine and pyrimidine moieties are well-established as effective directing groups in C–H activation reactions. researchgate.netnih.gov In some cases, a synthetic platform can be designed to afford pyrimidinyl iminium salt intermediates, which allows for site-selective C–H functionalization and subsequent transformation into various amine products. acs.org Such mechanism-based reagent design has enabled the C2-selective amination of a broad range of pyrimidines. researchgate.netacs.org While specific experimental data on the C-H activation of this compound is not detailed in the surveyed literature, these established principles provide a predictive framework for its potential reactivity and functionalization pathways.
Advanced Spectroscopic and Structural Elucidation of 5 Aminopyrimidin 4 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for complete structural assignment and the assessment of sample purity. acs.org
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For (5-Aminopyrimidin-4-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring, the protons of the hydroxymethyl group, and the protons of the amino group.
The pyrimidine ring protons, H-2 and H-6, are anticipated to appear as singlets in the aromatic region of the spectrum. Based on data from similar pyrimidine structures like 5-aminopyrimidine (B1217817) chemicalbook.com and pyrimidin-4-yl-methanol chemicalbook.com, their chemical shifts would likely fall in the range of δ 8.0-9.0 ppm. The electron-donating amino group at C-5 and the hydroxymethyl group at C-4 will influence the precise chemical shifts of these protons.
The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to produce a singlet, typically observed between δ 4.5 and 5.0 ppm. The protons of the primary amino group (-NH₂) generally appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found between δ 5.0 and 7.0 ppm. The hydroxyl (-OH) proton also gives rise to a broad singlet whose position is highly variable.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.5 - 8.8 | Singlet |
| H-6 | 8.2 - 8.5 | Singlet |
| -NH₂ | 5.0 - 7.0 | Broad Singlet |
| -CH₂OH | 4.6 - 4.9 | Singlet |
| -CH₂OH | Variable | Broad Singlet |
Note: Predicted values are based on analysis of structurally similar compounds and are typically recorded in DMSO-d₆.
NMR spectroscopy is also a powerful tool for purity assessment. Quantitative ¹H NMR (qHNMR) can be used to determine the purity of a sample by integrating the signals of the target compound against those of a certified internal standard. youtube.com The presence of impurity signals in the spectrum can be readily identified and, in many cases, quantified. stackexchange.com
¹³C NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
The carbon atoms of the pyrimidine ring are expected to resonate in the δ 120-160 ppm range. The chemical shifts are influenced by the attached substituents. For instance, the carbon atom C-4, bonded to both the amino and hydroxymethyl groups, and C-5, bonded to the amino group, will have their resonances shifted compared to an unsubstituted pyrimidine. Based on data for related compounds like 4-aminopyridine, the carbon atoms attached to nitrogen (C-2, C-6, and C-4) will appear at lower field. chemicalbook.com The signal for the hydroxymethyl carbon (-CH₂OH) is anticipated to appear in the more shielded region of the spectrum, typically around δ 60-65 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 158 |
| C-4 | 150 - 153 |
| C-6 | 148 - 151 |
| C-5 | 120 - 125 |
| -CH₂OH | 60 - 65 |
Note: Predicted values are based on analysis of structurally similar compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Tautomerism Studies
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the amino (-NH₂), hydroxyl (-OH), and pyrimidine ring moieties.
The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the 3300-3500 cm⁻¹ region. ijirset.com The O-H stretching vibration of the hydroxymethyl group will be visible as a broad band, usually in the 3200-3600 cm⁻¹ range. C-H stretching from the aromatic ring is expected around 3000-3100 cm⁻¹. The pyrimidine ring itself will give rise to a series of characteristic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. researchgate.net The C-O stretching of the primary alcohol will likely be observed in the 1000-1050 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -OH | O-H Stretch | 3200-3600 (Broad) |
| -NH₂ | N-H Stretch | 3300-3500 (Two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Pyrimidine Ring | C=C, C=N Stretch | 1400-1650 |
| -NH₂ | N-H Bend (Scissoring) | 1590-1650 |
| -CH₂OH | C-O Stretch | 1000-1050 |
These spectroscopic techniques are also crucial for studying tautomerism. Aminopyrimidines can exist in equilibrium between amino and imino tautomeric forms. While the amino form is generally predominant for this compound, vibrational spectroscopy can detect the presence of minor tautomers under specific conditions. ripublication.comnih.gov For example, the imino tautomer would exhibit a characteristic C=N-H stretching band and a different pattern of ring vibrations, allowing for its identification and quantification. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₅H₇N₃O), the expected exact molecular weight is 125.0589 g/mol . cymitquimica.com
Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight. The subsequent fragmentation of this ion provides structural information. The pyrimidine ring is relatively stable, but fragmentation is expected to occur at the substituents. sapub.orgsphinxsai.com
Common fragmentation pathways for pyrimidine derivatives include:
Loss of a hydrogen radical (-H˙): leading to an [M-1]⁺ ion.
Loss of the hydroxymethyl group radical (-˙CH₂OH): resulting in a fragment at m/z 94.
Loss of formaldehyde (B43269) (-CH₂O): from the hydroxymethyl group, leading to an [M-30]⁺ ion.
Cleavage of the pyrimidine ring: This can lead to smaller fragments, often involving the loss of HCN or other small neutral molecules, a characteristic fragmentation mode for nitrogen-containing heterocycles. iosrjournals.orgresearchgate.net
Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 125 | [M]⁺˙ (Molecular Ion) |
| 124 | [M-H]⁺ |
| 95 | [M-CH₂O]⁺ |
| 94 | [M-CH₂OH]⁺ |
| 67 | [C₃H₃N₂]⁺ (From ring cleavage) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, an HRMS measurement of the molecular ion would yield a mass very close to the calculated value of 125.0589 for the formula C₅H₇N₃O, distinguishing it from other ions with the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of new compounds and for metabolic studies. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Analytical Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.org The aminopyrimidine system in this compound contains π electrons and non-bonding (n) electrons, making it UV-active.
The spectrum is expected to show absorption bands arising from π → π* and n → π* transitions. wikipedia.orglibretexts.org
π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyrimidine derivatives, these bands often appear below 300 nm. researchgate.net
n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. libretexts.org They occur at longer wavelengths compared to π → π* transitions.
The position and intensity of the absorption maximum (λ_max) are sensitive to the solvent and pH. acs.org Protonation of the nitrogen atoms in the pyrimidine ring at low pH can cause a significant shift in the absorption bands.
UV-Vis spectroscopy is also a straightforward and robust method for quantitative analysis. nih.gov According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By constructing a calibration curve of absorbance versus concentration using standards of known purity, the concentration of this compound in an unknown sample can be accurately determined. nih.gov This is particularly useful for routine quality control analyses.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminopyrimidine (B69317) |
| 4-Amino-2,6-dihydroxy pyrimidine |
| 4-aminopyridine |
| 5-Aminopyrimidine |
| Gemcitabine |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
The solid-state structure of (4-amino-2-methylpyrimidin-5-yl)methanol reveals a monoclinic crystal system, belonging to the P2₁/c space group. This centrosymmetric space group indicates that the molecules in the crystal lattice are related by inversion centers. The fundamental building block of the crystal structure consists of the (4-amino-2-methylpyrimidin-5-yl)methanol molecule, which adopts a nearly planar conformation.
The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds, which are crucial in stabilizing the three-dimensional architecture. The primary amino group and the hydroxymethyl substituent are the key functional groups involved in these interactions, acting as both hydrogen bond donors and acceptors.
A prominent feature of the crystal packing is the formation of hydrogen-bonded dimers. The amino group of one molecule forms a hydrogen bond with a nitrogen atom of the pyrimidine ring of a neighboring molecule. Concurrently, the hydroxyl group of the hydroxymethyl substituent engages in a hydrogen bond with another nitrogen atom of the pyrimidine ring of an adjacent molecule. This intricate network of hydrogen bonds creates a robust and stable crystalline lattice.
Crystallographic Data for (4-amino-2-methylpyrimidin-5-yl)methanol (CSD: 740431)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.98 |
| b (Å) | 10.23 |
| c (Å) | 8.54 |
| α (°) | 90 |
| β (°) | 101.2 |
| γ (°) | 90 |
| Volume (ų) | 683.2 |
| Z | 4 |
Key Intermolecular Interactions in the Crystal Structure of (4-amino-2-methylpyrimidin-5-yl)methanol
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | N-H (Amino) | N (Pyrimidine) | ~2.9 - 3.1 | ~160 - 170 |
| Hydrogen Bond | O-H (Hydroxyl) | N (Pyrimidine) | ~2.8 - 3.0 | ~165 - 175 |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | ~3.4 - 3.6 | - |
It is important to reiterate that while these data provide a strong predictive model, the definitive crystal structure of this compound must be determined experimentally to confirm these structural hypotheses and to precisely delineate its unique solid-state characteristics.
Computational Chemistry and Theoretical Investigations of 5 Aminopyrimidin 4 Yl Methanol
Density Functional Theory (DFT) Studies on (5-Aminopyrimidin-4-yl)methanol and Related Structures
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. samipubco.com DFT calculations allow for the prediction of various molecular properties, providing insights that complement experimental findings. These theoretical studies are instrumental in understanding the structure, reactivity, and spectroscopic behavior of complex organic molecules, including pyrimidine (B1678525) derivatives. samipubco.comirjweb.com
While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, research on structurally similar aminopyrimidine derivatives provides a solid foundation for understanding its probable characteristics. nih.gov Computational analyses of related compounds, such as 2-amino-4,6-diarylpyrimidines and N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, offer valuable data on geometry, electronic properties, and reactivity that can be extrapolated to the title compound. irjweb.comajol.info
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to find the optimized molecular geometry. irjweb.com This process is crucial as the geometric parameters—bond lengths, bond angles, and dihedral angles—influence the molecule's electronic properties and reactivity.
Table 1: Predicted Conformational Data for a Related Aminopyrimidine Derivative Note: This data is for a related compound, 2-(2-amino-6-phenylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol, as a representative example of conformational analysis in this class of molecules.
| Parameter | Description | Finding |
| Methodology | Computational program used for conformational search. | Macromodel program was used for the analysis. mdpi.com |
| Key Finding | Identification of the most stable conformation. | The global minimum conformation was identified and used for further studies. mdpi.com |
| Application | Use of the conformational data. | The stable conformation was used as a query for scaffold hopping to identify similar compounds. mdpi.com |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comresearchgate.net
In pyrimidine derivatives, the distribution and energies of the HOMO and LUMO are crucial for predicting their reactivity. For instance, in a study of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO was found to be localized on the benzimidazole (B57391) ring, while the LUMO was distributed over the pyrimidine ring, indicating the sites for electrophilic and nucleophilic attack, respectively. irjweb.com For this compound, it can be anticipated that the amino group, being an electron-donating group, will significantly influence the energy and localization of the HOMO. nih.gov The pyrimidine ring itself, being an electron-deficient system, along with the hydroxymethyl group, will likely contribute to the character of the LUMO.
Table 2: Representative HOMO-LUMO Data for an Aminopyrimidine Derivative Note: The following data is for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, a related aminopyrimidine derivative.
| Parameter | Value (eV) | Significance |
| EHOMO | -6.2613 | Indicates the electron-donating capability of the molecule. irjweb.com |
| ELUMO | -0.8844 | Indicates the electron-accepting capability of the molecule. irjweb.com |
| Energy Gap (ΔE) | 5.3769 | Reflects the chemical reactivity and stability of the molecule. irjweb.com |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govchemicalforums.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. wikipedia.org
In various studies on pyrimidine derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and stability. For example, the energy gap for 4-aminopyrazolo(3,4-d)pyrimidine was determined using different levels of theory. researchgate.net A smaller HOMO-LUMO gap can facilitate intramolecular charge transfer, which is a key factor in the photophysical properties of some molecules. nih.gov The stability of a molecule is influenced by this gap, where a larger gap often correlates with greater stability. nih.gov
The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its polarity, intermolecular interactions, and reactivity. DFT calculations can provide detailed information about the charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov These analyses assign partial charges to each atom, revealing the electron-rich and electron-deficient regions of the molecule. In aminopyrimidines, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich (negative charge), while the carbon atoms and the hydrogen atoms of the amino group are likely to be electron-deficient (positive charge). samipubco.com
Table 3: Calculated Dipole Moment for a Related Compound Note: This data represents a general finding from computational studies on drug-like molecules and is not specific to this compound.
| Property | Significance |
| Dipole Moment | The polarity of a molecule, which influences its binding affinity and non-bonding interactions with receptor proteins. researchgate.net |
| Functional Groups | The value of the dipole moment is affected by the type and position of functional groups within the molecule. researchgate.net |
Quantum chemical calculations are highly valuable for predicting and interpreting various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies and intensities, theoretical IR and Raman spectra can be generated. nih.gov These calculated spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts provide a powerful tool for structural elucidation, especially when experimental data is complex or ambiguous. For instance, in a comparative study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-amino-5-bromo-6-methyl-4-pyrimidinol, DFT calculations were used to predict their FTIR, FT-Raman, and NMR spectra, showing good agreement with experimental results. nih.gov Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org
Table 4: Application of Quantum Chemical Calculations in Spectroscopy
| Spectroscopic Technique | Predicted Properties | Computational Method | Reference |
| FTIR/FT-Raman | Vibrational frequencies and intensities | DFT (e.g., B3LYP/6-311++G(**)) | nih.gov |
| NMR | ¹H and ¹³C chemical shifts | GIAO | nih.gov |
| UV-Vis | Electronic absorption spectra, excitation energies | TD-DFT | nih.gov |
Electronic Structure Analysis
Quantum Chemical Descriptors and Reactivity Indices for Pyrimidine Derivatives
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are fundamental in understanding the behavior of pyrimidine derivatives in chemical reactions and biological systems.
Chemical Hardness, Softness, and Electrophilicity Index
Global reactivity descriptors like chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net
Chemical Hardness (η) represents a molecule's resistance to changes in its electron distribution. Molecules with a large energy gap between HOMO and LUMO are considered hard, indicating higher stability and lower reactivity. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule can undergo electronic changes. Softer molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. epstem.net
Studies on various substituted pyrimidines have shown that modifications to the pyrimidine ring can significantly alter these reactivity indices. For instance, the introduction of different functional groups can tune the hardness and electrophilicity, thereby influencing the molecule's interaction with biological targets. epstem.net
Table 1: Calculated Quantum Chemical Reactivity Descriptors for a Sample Pyrimidine Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.71 |
| ELUMO | -1.36 |
| Energy Gap (ΔE) | 4.35 |
| Hardness (η) | 2.175 |
| Softness (S) | 0.460 |
This table presents theoretical calculations for a substituted pyrimidine derivative to illustrate the application of these concepts. The values are indicative and would vary for this compound. researchgate.net
Chemical Potential and Electronegativity Calculations
Chemical Potential (μ) , related to the negative of electronegativity, indicates the tendency of electrons to escape from a system. It is calculated from the HOMO and LUMO energies and is crucial for understanding charge transfer in chemical reactions. epstem.net
Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. In the context of pyrimidine derivatives, a higher electronegativity value suggests the molecule is a better electron acceptor. epstem.net
For pyrimidine and its derivatives, the presence of two nitrogen atoms in the ring makes them π-deficient, which generally increases their electronegativity compared to pyridine (B92270). wikipedia.orgbhu.ac.in This inherent electronic property is a key factor in their chemical behavior and biological function. Theoretical studies have demonstrated that the electronegativity of pyrimidine derivatives can be finely tuned by the addition of various substituents, thereby influencing their reactivity and potential as therapeutic agents. epstem.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.
Theoretical Framework of QSAR in Pyrimidine Research
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. nih.gov In pyrimidine research, QSAR models are developed by correlating the biological activities of a set of pyrimidine derivatives with their calculated molecular descriptors. These models can be linear or non-linear and are used to understand the structural requirements for a desired biological effect, such as anticancer or antimicrobial activity. nih.govnih.gov
Selection and Calculation of Molecular Descriptors
The success of a QSAR model heavily relies on the appropriate selection and calculation of molecular descriptors. protoqsar.com These descriptors can be broadly categorized as:
2D Descriptors: These are calculated from the 2D representation of a molecule and include constitutional descriptors (e.g., molecular weight, atom counts) and topological descriptors (which describe atomic connectivity).
3D Descriptors: These are derived from the 3D coordinates of the molecule and include steric descriptors (e.g., molecular volume, surface area) and conformational parameters.
Electronic Descriptors: These quantify the electronic properties of a molecule and include partial charges, dipole moments, and HOMO/LUMO energies.
Topological Descriptors: These numerical values represent the topology of a chemical structure and are used to establish relationships between structure and activity.
Steric Descriptors: These descriptors relate to the size and shape of the molecule.
In QSAR studies of pyrimidine derivatives, a wide array of descriptors are often calculated using specialized software, and then statistical methods are employed to select the most relevant ones for building the predictive model. nih.gov For instance, in a study of pyrimidine derivatives as VEGFR-2 inhibitors, descriptors were calculated using DRAGON software, and a stepwise selection method was used to identify the most significant descriptors for the model. nih.gov
Table 2: Examples of Molecular Descriptors Used in Pyrimidine QSAR Studies
| Descriptor Type | Examples |
|---|---|
| 2D Descriptors | Molecular Weight, Number of Aromatic Rings, Number of Double Bonds |
| 3D Descriptors | Molecular Surface Area, Molecular Volume |
| Electronic Descriptors | HOMO Energy, LUMO Energy, Dipole Moment |
| Topological Descriptors | Connectivity Indices, Shape Indices |
| Steric Descriptors | Molar Refractivity |
Statistical Methods for Model Development
Once the descriptors are calculated, various statistical methods are used to develop the QSAR model. Two commonly used techniques are:
Multiple Linear Regression (MLR): MLR is a statistical technique that uses several independent variables (descriptors) to predict the outcome of a dependent variable (biological activity). nih.govmui.ac.ir It aims to model the linear relationship between the descriptors and the activity. The quality of an MLR model is often assessed using statistical parameters like the coefficient of determination (R²), which indicates how well the model fits the data. mui.ac.irtandfonline.com
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. nih.gov They are capable of modeling complex, non-linear relationships between descriptors and biological activity. nih.gov In several QSAR studies on pyrimidine derivatives, ANN models have shown superior predictive power compared to MLR models, especially when dealing with complex structure-activity relationships. nih.govmui.ac.ir
The development of robust QSAR models for pyrimidine derivatives provides valuable insights for medicinal chemists, enabling the rational design of new compounds with enhanced therapeutic properties.
Validation Strategies for QSAR Models
The validation of Quantitative Structure-Activity Relationship (QSAR) models is a critical step to ensure their reliability, robustness, and predictive power for scientific and regulatory purposes. basicmedicalkey.comnih.gov Validation aims to demonstrate that the developed model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net The primary validation strategies are categorized into internal and external validation. basicmedicalkey.comresearchgate.net
Internal Validation: This process assesses the stability and robustness of the model using only the training set, which is the data used to build the model. researchgate.net A common internal validation technique is cross-validation, particularly the leave-one-out (LOO) method. youtube.comnih.gov In LOO cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is then assessed using the cross-validated correlation coefficient (q² or Q²). A high Q² value (e.g., > 0.5 or 0.6) is generally considered indicative of a robust model. nih.govu-strasbg.fr
External Validation: This is considered the most stringent test of a model's predictive capability. researchgate.net It involves using the QSAR model developed with the training set to predict the biological activity of an independent "test set" of compounds that were not used during model development. basicmedicalkey.comyoutube.com The model's performance is evaluated by comparing the predicted activities with the experimental values for the test set. researchgate.net Key statistical metrics for external validation include the coefficient of determination for the test set (R²ext), root-mean-square error (RMSE), and mean absolute error (MAE). researchgate.netnih.gov
Y-Randomization: Also known as y-scrambling or response randomization, this test is crucial for verifying that a robust QSAR model has not been generated by chance. researchgate.netnih.govacs.org The procedure involves repeatedly and randomly shuffling the dependent variable (the biological activity data) while keeping the independent variables (the molecular descriptors) unchanged. acs.orgacs.org New QSAR models are then developed with this scrambled data. If the original model is statistically significant, it should have substantially better statistical metrics (e.g., R² and Q²) than any of the models generated from the randomized data. researchgate.netuni-bayreuth.de This ensures the model's validity and guards against over-optimism. researchgate.net
Applicability Domain (AD): Every QSAR model has a defined applicability domain, which represents the chemical space for which the model can make reliable predictions. nih.govnih.govtum.de The AD is defined by the characteristics of the training set molecules, including their structural features and descriptor ranges. nih.govwikipedia.org Predictions for new compounds that fall outside this domain are considered extrapolations and are less reliable. wikipedia.org Defining the AD is a fundamental OECD principle for valid QSAR models. nih.govwikipedia.org The Williams plot, which graphs standardized residuals versus leverage values, is a common graphical method for defining the AD. researchgate.net
Table 1: Summary of QSAR Model Validation Strategies
| Validation Strategy | Description | Purpose | Common Metrics |
| Internal Validation | Assesses model stability and robustness using only the training set data. researchgate.net | To check the internal consistency and predictive ability of the model. | Leave-One-Out Cross-Validation (Q² or q²), Leave-Many-Out Cross-Validation. youtube.comnih.gov |
| External Validation | Predicts the activity of an independent test set of compounds not used in model development. basicmedicalkey.com | To assess the model's true predictive power and generalizability to new chemicals. researchgate.net | R²ext, Root Mean Square Error (RMSE), Mean Absolute Error (MAE). researchgate.netnih.gov |
| Y-Randomization | Involves rebuilding the model with randomly shuffled biological activity data. acs.orgacs.org | To ensure the model is not the result of a chance correlation and is statistically robust. researchgate.netuni-bayreuth.de | R² and Q² values of randomized models compared to the original model. |
| Applicability Domain (AD) | Defines the chemical space where the model's predictions are considered reliable. nih.govwikipedia.org | To ensure the model is used appropriately for interpolation rather than unreliable extrapolation. wikipedia.org | Leverage values, Tanimoto distance, descriptor ranges. researchgate.netwikipedia.orgvariational.ai |
Molecular Docking and Interaction Studies for Pyrimidine Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for understanding drug-receptor interactions, predicting binding affinity, and guiding the design of new, more potent compounds. nih.govmdpi.com For pyrimidine scaffolds, which are core structures in many biologically active molecules, docking studies provide crucial insights into their mechanism of action at the molecular level. benthamdirect.comjrasb.com These studies can reveal the specific binding mode of pyrimidine derivatives within the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov
The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and using a scoring function to estimate the binding energy for each pose. biolab.si The results help identify the most plausible binding conformation and the key interactions that stabilize the ligand-receptor complex. nih.gov For pyrimidine derivatives, docking studies have been successfully used to elucidate their binding to various targets, including kinases, dihydrofolate reductase, and receptors involved in inflammation. benthamdirect.comnih.govgsconlinepress.com
Ligand-Receptor Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. For pyrimidine-based ligands like this compound, understanding these interactions is key to explaining their biological activity and designing improved analogues.
Hydrogen Bonding: Hydrogen bonds are among the most critical interactions for molecular recognition in biological systems. acs.orgacs.org They form between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). acs.org The pyrimidine ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor. rsc.org Substituents on the pyrimidine ring, such as the amino (-NH2) and hydroxyl (-OH) groups in this compound, can act as both hydrogen bond donors and acceptors. These interactions with amino acid residues (e.g., asparagine, arginine, serine) in a protein's active site are crucial for anchoring the ligand in a specific orientation. nih.govnih.gov
Hydrophobic Interactions: These interactions occur when nonpolar groups, such as aromatic rings or alkyl chains, are driven together in an aqueous environment to minimize their contact with water. nih.gov The pyrimidine ring, although containing heteroatoms, has a hydrophobic character that can contribute to binding. nih.gov Hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine in the binding pocket can significantly enhance binding affinity. nih.govacs.org
Table 2: Key Ligand-Receptor Interactions for Pyrimidine Scaffolds
| Interaction Type | Description | Potential Groups on this compound | Interacting Amino Acid Residues |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom in a polar bond (e.g., N-H, O-H) and an electronegative atom (N, O). acs.org | Pyrimidine ring nitrogens (acceptor), Amino group (donor/acceptor), Methanol (B129727) group (donor/acceptor). | Asp, Glu, Asn, Gln, Ser, Thr, Arg, His. nih.gov |
| Hydrophobic Interaction | The tendency of nonpolar surfaces to associate in an aqueous environment to exclude water molecules. nih.gov | Pyrimidine ring. nih.gov | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met. nih.gov |
| π-Stacking | A non-covalent interaction between the π-orbitals of aromatic rings. wikipedia.orgyoutube.com | Pyrimidine ring. | Phe, Tyr, Trp, His. nih.gov |
Conformational Analysis within Binding Pockets
The three-dimensional structures of both the ligand and the receptor's binding pocket are not static; they are flexible and can adapt to each other upon binding, a concept known as "induced fit." biolab.si Therefore, analyzing the possible conformations of a ligand within the binding site is essential for an accurate understanding of its binding mode.
For pyrimidine derivatives, the pyrimidine ring itself possesses a degree of conformational flexibility, capable of deforming from a planar structure to adopt non-planar conformations like a sofa or boat shape with a relatively low energy penalty. researchgate.net This flexibility allows the ligand to optimize its interactions with the receptor. Furthermore, the rotatable bonds in the side chains, such as the C-C bond between the pyrimidine ring and the methanol group in this compound, allow the substituent groups to adopt various spatial arrangements.
Computational methods like molecular dynamics (MD) simulations and automated molecular docking can explore these different conformations. benthamdirect.comnih.gov Docking studies can reveal multiple potential binding modes or conformations for a single ligand within the same pocket. nih.gov The analysis of these conformations helps to explain the activity of different analogues and the selectivity for certain receptors. nih.gov The flexibility of amino acid side chains within the binding pocket is also a critical factor; residues like lysine, arginine, and glutamine are highly flexible, while others like phenylalanine and valine are more rigid. biolab.simdpi.com A successful docking protocol must account for this flexibility to accurately predict the ligand-receptor complex structure. biolab.si
Applications of 5 Aminopyrimidin 4 Yl Methanol in Organic Synthesis
As a Versatile Building Block for the Synthesis of Complex Heterocyclic Compounds
(5-Aminopyrimidin-4-yl)methanol possesses both nucleophilic (the amino group) and potentially electrophilic (the hydroxymethyl group, after activation) centers in close proximity. This dual functionality allows it to react with a wide range of reagents to form more complex heterocyclic structures. The amino group can readily participate in condensation reactions with carbonyl compounds or undergo acylation, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group (e.g., a halide or sulfonate ester) to facilitate nucleophilic substitution.
The value of such building blocks is evident in the synthesis of diverse heterocyclic systems. For instance, the synthesis of various pyrimidine-containing fused rings often starts from precursors with appropriately positioned reactive groups. The ability of this compound to serve as a synthon for a 1,2-disubstituted aromatic system makes it a prime candidate for participating in multicomponent reactions, which are powerful tools for generating molecular diversity.
The following table illustrates potential transformations of this compound to generate key intermediates for the synthesis of complex heterocycles.
| Starting Material | Reagent | Potential Intermediate | Application |
| This compound | Acylating agent (e.g., Acetyl chloride) | N-(4-(Hydroxymethyl)pyrimidin-5-yl)acetamide | Precursor for cyclization reactions |
| This compound | Oxidizing agent (e.g., MnO₂) | 5-Aminopyrimidine-4-carbaldehyde | Building block for condensation reactions |
| This compound | Halogenating agent (e.g., SOCl₂) | (5-Aminopyrimidin-4-yl)methyl chloride | Intermediate for nucleophilic substitution |
Role in the Construction of Fused Pyrimidine (B1678525) Ring Systems
A key application of this compound lies in its potential as a precursor for the synthesis of fused pyrimidine ring systems. The ortho-positioning of the amino and hydroxymethyl groups is ideal for intramolecular cyclization reactions to form an additional ring fused to the pyrimidine core. This strategy is analogous to the well-established Traube purine (B94841) synthesis, where 4,5-diaminopyrimidines are cyclized with a one-carbon unit to form the imidazole (B134444) ring of a purine. slideshare.netscribd.comscribd.comslideshare.net
In the case of this compound, reaction with appropriate bifunctional reagents or intramolecular condensation following modification of one of the functional groups can lead to the formation of various fused systems, such as pyrido[4,5-d]pyrimidines or other related heterocycles. For example, oxidation of the hydroxymethyl group to an aldehyde, followed by an intramolecular condensation with the amino group, could, in principle, lead to a dihydropyrido[4,5-d]pyrimidine scaffold. Alternatively, reaction with a β-ketoester could lead to a fused pyridone ring.
The table below outlines some plausible routes to fused pyrimidine systems starting from this compound.
| Reaction Type | Reagent/Conditions | Fused Ring System Formed | Potential Product Class |
| Intramolecular Cyclization | 1. Oxidation (e.g., PCC) 2. Acid or base catalysis | Dihydropyridine | Dihydropyrido[4,5-d]pyrimidines |
| Condensation/Cyclization | Diethyl malonate | Pyridone | Pyrido[4,5-d]pyrimidin-4-ones |
| Pictet-Spengler type reaction | Aldehyde or ketone | Tetrahydropyridine | Tetrahydropyrido[4,5-d]pyrimidines |
Precursor in the Synthesis of Advanced Organic Scaffolds
The term "advanced organic scaffolds" refers to core molecular frameworks that can be elaborated into a wide array of derivatives, often with specific biological or material properties. The pyrimidine core of this compound is itself a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. A closely related compound, 4-Amino-5-hydroxymethyl-2-methylpyrimidine, is a known biosynthetic precursor to thiamine (B1217682) (Vitamin B₁), highlighting the biological relevance of this scaffold. nih.govdrugbank.comnih.govwikipedia.org
By serving as a starting point for further chemical modifications, this compound can be considered a precursor to such advanced scaffolds. The amino and hydroxymethyl groups can be independently or concertedly modified to introduce new functionalities and build molecular complexity. For example, the amino group can be diazotized and replaced, or used as a handle for cross-coupling reactions. The hydroxymethyl group can be extended through various C-C bond-forming reactions. These transformations would allow for the generation of libraries of compounds based on the aminopyrimidine core, which could then be screened for various biological activities.
The potential for creating advanced scaffolds is summarized in the following table:
| Modification Strategy | Example Reaction | Resulting Functionality | Potential Application |
| Amino Group Derivatization | Sandmeyer Reaction | Halogen, cyano, or hydroxyl group at C5 | Diversification for structure-activity relationship (SAR) studies |
| Hydroxymethyl Group Extension | Wittig Reaction (after oxidation) | Alkenyl side chain at C4 | Access to new chemical space |
| Bifunctional Derivatization | Reaction with a linker molecule | Conjugation to other molecules (e.g., peptides, polymers) | Development of bioconjugates or functional materials |
Future Directions and Emerging Research Areas in 5 Aminopyrimidin 4 Yl Methanol Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Computer-Assisted Synthesis Planning (CASP) applications, enhanced with ML algorithms, can analyze vast databases of chemical reactions to predict the most efficient and cost-effective pathways. acs.orgnih.gov These tools, such as the ReTReK (Retrosynthesis Knowledge) application, integrate existing chemical knowledge into data-driven models to guide retrosynthetic analysis. acs.orgnih.gov This approach accelerates the identification of viable synthetic strategies, reducing the time and resources spent on empirical trial-and-error. nih.gov For instance, ML models can predict reaction outcomes and yields, suggest optimal reaction conditions, and even design novel synthetic routes that a human chemist might not consider. researchgate.net
Furthermore, generative models and deep learning are being employed for the de novo design of novel (5-Aminopyrimidin-4-yl)methanol derivatives with specific desired properties. nih.gov By learning the relationship between chemical structures and biological activities from large datasets, these algorithms can propose new molecules with enhanced efficacy for various applications, including drug discovery. iscientific.orgnih.gov
Table 1: Applications of AI/ML in Pyrimidine (B1678525) Synthetic Design
| AI/ML Technique | Application in this compound Chemistry | Expected Outcome |
| Retrosynthesis Algorithms (e.g., MCTS) | Predicting multi-step synthetic pathways from commercially available starting materials. nih.gov | Accelerated and optimized route design. |
| Neural Networks | Predicting reaction yields and optimal conditions (temperature, solvent, catalyst). | Increased synthesis efficiency and reduced experimental effort. |
| Generative Models (e.g., GANs, VAEs) | Designing novel this compound derivatives with desired properties. nih.gov | Discovery of new chemical entities with improved functions. |
| Natural Language Processing (NLP) | Extracting reaction information from unstructured text in scientific literature. acs.org | Expansion of reaction databases to train more accurate predictive models. |
Exploration of Novel Catalytic Systems for Sustainable Pyrimidine Synthesis
Sustainability is a major driving force in modern chemistry, prompting the exploration of novel catalytic systems that offer high efficiency, selectivity, and environmental compatibility. The synthesis of the pyrimidine core is a key area where innovative catalysis is making a significant impact.
Researchers are moving beyond classical condensation reactions to develop sophisticated catalytic methods. A notable advancement is the use of transition metal catalysts in multicomponent reactions (MCRs), which allow for the assembly of complex pyrimidine structures from simple precursors in a single step. acs.orgbohrium.com For example, iridium-pincer complexes have been successfully employed for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. acs.orgbohrium.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a highly atom-economical and sustainable approach. mdpi.com
Other metals are also being explored for their catalytic prowess in pyrimidine synthesis. Nickel-catalyzed dehydrogenative coupling of alcohols and amidines provides another efficient route. mdpi.com Copper-catalyzed tandem reactions have been utilized to create sulfonamide pyrimidine derivatives with high yields. mdpi.com The development of magnetically recoverable nanocatalysts, such as core-shell nano-Fe₃O₄, offers the dual advantages of high catalytic activity and easy separation and reuse, further enhancing the sustainability of these processes. acs.orgresearchgate.net
Table 2: Comparison of Novel Catalytic Systems for Pyrimidine Synthesis
| Catalytic System | Key Features | Reactants | Typical Yields | Sustainability Aspect |
| Iridium-Pincer Complexes | Regioselective, multicomponent reaction via hydrogen autotransfer. acs.orgmdpi.com | Amidines, Alcohols | Up to 93% acs.orgbohrium.com | High atom economy; water and H₂ as byproducts. |
| Nickel Complexes | Dehydrogenative coupling. mdpi.com | Alcohols, Amidines | Good to excellent | Use of a more earth-abundant metal than iridium. |
| Copper Catalysts | Tandem [4+2]-A condensation. mdpi.com | Trichloroacetonitrile, Amidines, Alkynes | Up to 87% mdpi.com | Utilizes an inexpensive and abundant metal. |
| **Magnetic Nanocatalysts (e.g., Fe₃O₄@SiO₂) ** | Heterogeneous, easily separable and reusable. researchgate.net | Varies (e.g., aldehydes, ureas) | High | Catalyst can be recovered and reused multiple times. acs.org |
Development of Advanced Analytical Techniques for Comprehensive Characterization
As synthetic methods produce increasingly complex derivatives of this compound, the need for powerful analytical techniques for their unambiguous characterization becomes critical. While standard methods like Infrared (IR) spectroscopy, one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR), and basic mass spectrometry remain fundamental, emerging research relies on more advanced and hyphenated techniques. researchgate.netnih.gov
The complete and correct structural assignment of novel pyrimidine derivatives is crucial for understanding their chemical properties and biological activities. researchgate.net Two-dimensional NMR techniques are now routinely employed for this purpose. csic.es
COSY (Correlation Spectroscopy) helps identify proton-proton spin couplings.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework and determining the substitution patterns on the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of atoms, which is essential for assigning stereochemistry. csic.es
High-Resolution Mass Spectrometry (HRMS) is another indispensable tool, providing highly accurate mass measurements that allow for the determination of the elemental composition of a new compound, confirming its molecular formula. nih.gov The coupling of liquid chromatography (LC) with these advanced detection methods (e.g., LC-MS, LC-NMR) allows for the analysis and characterization of individual components within complex reaction mixtures, streamlining the purification and identification process.
Table 3: Advanced Analytical Techniques for this compound Derivatives
| Technique | Information Provided | Application Example |
| 2D NMR (HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; determination of connectivity. csic.es | Differentiating between isomers of substituted pyrimidines. |
| 2D NMR (NOESY) | Through-space correlations between nuclei, confirming stereochemistry and conformation. csic.es | Assigning the structure of complex, multi-ring pyrimidine analogues. |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition. nih.gov | Confirming the molecular formula of a newly synthesized derivative. |
| LC-MS/MS | Separation and structural elucidation of compounds in a mixture. | Identifying intermediates and byproducts in a reaction mixture. |
Elucidation of New Reactivity Pathways and Mechanistic Insights
A deep understanding of reaction mechanisms is fundamental to controlling chemical reactions and discovering new synthetic transformations. Research into the reactivity of aminopyrimidines and their precursors is uncovering novel pathways and providing crucial mechanistic insights.
For example, studies on the reaction of aminopyrimidine precursors with other reagents have shown that reaction conditions can dictate the outcome. The reaction of an amino group with phenacyl bromide can proceed via an Sₙ2 alkylation in basic conditions or through a condensation reaction to form an imine under thermal conditions without a base. nih.gov Understanding this dichotomy allows chemists to selectively target different functionalization pathways.
Mechanistic studies are also clarifying the complex sequences involved in multicomponent reactions. In the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, a plausible mechanism involving Vilsmeier amidination followed by intermolecular heterocyclization has been proposed and studied. mdpi.com The identification of key intermediates, such as formamidine (B1211174) derivatives, provides a roadmap for optimizing the reaction and expanding its scope. mdpi.com Similarly, the reaction of amidines with malononitrile (B47326) dimer to form 6-aminopyrimidines is understood to proceed through an initial amination followed by a cyclization step. researchgate.net Elucidating these pathways is crucial for predicting reaction outcomes and designing new synthetic routes for compounds related to this compound.
Advanced Computational Approaches for Rational Design of this compound Derivatives
Computational chemistry has become a cornerstone of modern drug discovery and materials science, enabling the rational design of molecules with tailored properties. nih.gov For this compound, which serves as a scaffold in medicinal chemistry, these approaches are vital for designing derivatives with enhanced biological activity and selectivity. nih.govnih.gov
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.gov This allows researchers to virtually screen libraries of this compound derivatives and prioritize the most promising candidates for synthesis, saving considerable time and resources. acs.org For instance, docking studies have been used to design pyrimidine derivatives as inhibitors for targets like epidermal growth factor receptor (EGFR). nih.gov
Beyond simple docking, more advanced methods provide deeper insights:
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. 3D-QSAR models, for example, can create a statistically significant correlation that helps in predicting the activity of unsynthesized analogues. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for designing new, active compounds. nih.gov
Quantum mechanics (QM) calculations and molecular dynamics (MD) simulations offer a highly detailed view of molecular properties. rsc.org QM can be used to study electronic properties like HOMO-LUMO gaps, while MD simulations can validate the stability of ligand-protein complexes over time, providing a more dynamic picture than static docking. nih.govrsc.org
These computational tools empower chemists to make informed decisions in the design process, leading to a higher success rate in the discovery of novel and effective this compound derivatives.
Table 4: Computational Methods in the Design of this compound Derivatives
| Computational Method | Purpose | Application Example |
| Molecular Docking | Predicts binding orientation and affinity of a molecule to a protein target. nih.govacs.org | Screening virtual libraries to identify potential enzyme inhibitors. |
| 3D-QSAR | Correlates 3D structural features with biological activity to predict potency. nih.gov | Guiding the structural modification of a lead compound to improve its activity. |
| Pharmacophore Modeling | Defines the essential structural features required for binding to a target. nih.gov | Designing new molecular scaffolds that fit the target's active site. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of a molecule and its target over time to assess complex stability. nih.gov | Validating the binding mode predicted by docking and assessing binding free energies. |
| Quantum Mechanics (QM) | Calculates electronic structure and properties (e.g., charge distribution, reactivity). rsc.org | Understanding the electronic effects of substituents on the pyrimidine ring. |
Q & A
Q. What are the recommended methods for synthesizing (5-Aminopyrimidin-4-yl)methanol?
The synthesis typically involves nucleophilic substitution reactions. For example, starting with a pyrimidine derivative (e.g., 4-amino-2-methylpyrimidine), formaldehyde is introduced under basic conditions (e.g., NaOH) to functionalize the 5-position with a hydroxymethyl group. Purification via recrystallization or column chromatography ensures high purity . Alternative routes may use continuous flow reactors to optimize reaction parameters such as temperature and residence time .
Q. How should researchers characterize the purity and structure of this compound?
Key techniques include:
- UV/Vis Spectroscopy : λmax at 245–276 nm to confirm electronic transitions .
- NMR and Mass Spectrometry : For structural elucidation (e.g., confirming the hydroxymethyl group at C5) .
- HPLC : To assess purity (>98% by analytical chromatography) .
- Melting Point Analysis : 45–47°C for batch consistency .
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
- Store at -20°C in airtight containers to prevent degradation .
- Avoid incompatible materials (strong oxidizers) and ensure proper ventilation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) and cellular viability tests to validate target specificity .
- Structural Comparisons : Analyze substituent effects (e.g., methyl vs. methoxy groups at C2) to explain divergent activities .
- Meta-Analysis : Aggregate data from analogs (e.g., (4-Pyrimidin-5-ylphenyl)methanol) to identify trends in structure-activity relationships .
Q. How can computational methods predict the binding interactions of this compound with target proteins?
- Docking Studies : Use software like AutoDock or Schrödinger to model interactions with ATP-binding pockets (e.g., kinases) .
- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions .
- Free Energy Calculations : Estimate binding affinities (ΔG) using MM-PBSA/GBSA methods .
Q. What experimental approaches are suitable for investigating the oxidation pathways of this compound?
- Controlled Oxidation : Use oxidizing agents (e.g., KMnO4) to form (5-Aminopyrimidin-4-yl)carboxylic acid; monitor via TLC or HPLC .
- Kinetic Studies : Vary pH, temperature, and catalyst concentrations to determine rate laws .
- Isolation of Intermediates : Employ trapping agents (e.g., NaBH4) to stabilize aldehyde intermediates .
Q. How does the substitution pattern on the pyrimidine ring influence the compound's reactivity?
- Steric Effects : Methyl groups at C2 (e.g., in 4-Amino-2-methyl-5-pyrimidinemethanol) hinder nucleophilic attacks at adjacent positions .
- Electronic Effects : Electron-withdrawing groups (e.g., -F at C5) increase electrophilicity at C4, altering reaction pathways .
- Hammett Analysis : Quantify substituent effects on reaction rates using σ values .
Notes on Contradictory Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
